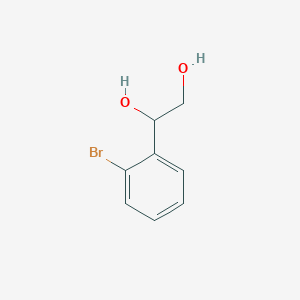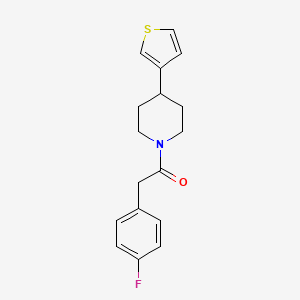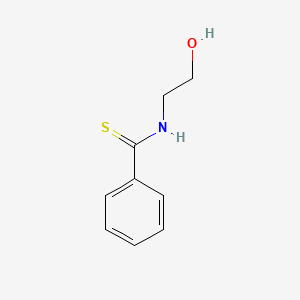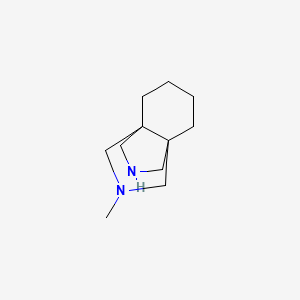
1,2-Ethanediol, 1-(2-bromophényl)-
Vue d'ensemble
Description
1,2-Ethanediol, 1-(2-bromophenyl)- is a useful research compound. Its molecular formula is C8H9BrO2 and its molecular weight is 217.062. The purity is usually 95%.
BenchChem offers high-quality 1,2-Ethanediol, 1-(2-bromophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Ethanediol, 1-(2-bromophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- 1,2-Ethanediol et ses dérivés sont utilisés comme fluides de transfert de chaleur en raison de leurs points d'ébullition élevés et de leurs points de congélation bas. Ils sont utilisés dans les systèmes de refroidissement, la réfrigération et les applications solaires thermiques .
- Les chercheurs utilisent 1,2-Ethanediol, 1-(2-bromophényl)- comme élément constitutif pour la synthèse de composés pharmaceutiques. Ses groupes fonctionnels permettent des modifications chimiques diverses, ce qui le rend précieux dans le développement de médicaments .
- Le composé sert de monomère dans les réactions de polymérisation. En l'incorporant dans les chaînes de polymères, les scientifiques créent des matériaux présentant des propriétés spécifiques, telles qu'une résistance mécanique accrue ou une biodégradabilité .
- 1,2-Ethanediol est un composant des solutions d'électrolytes utilisées dans les batteries et les supercondensateurs. Sa capacité à dissoudre les sels et à stabiliser les ions contribue à des dispositifs de stockage d'énergie efficaces .
- Les chimistes utilisent ce composé comme solvant ou milieu réactionnel en synthèse organique. Sa polarité et sa compatibilité avec divers groupes fonctionnels le rendent polyvalent pour diverses transformations chimiques .
- Les chercheurs étudient la conductivité thermique de 1,2-Ethanediol et des composés apparentés. La compréhension de leurs propriétés de transfert de chaleur est cruciale pour la conception d'échangeurs de chaleur et de systèmes de gestion thermique efficaces .
Fluides de Transfert de Chaleur
Intermédiaires Pharmaceutiques
Chimie des Polymères
Solutions d'Électrolytes
Solvant et Milieu Réactionnel
Études de Conductivité Thermique
Safety and Hazards
Propriétés
IUPAC Name |
1-(2-bromophenyl)ethane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,10-11H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXKBVBXFGXMRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CO)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic Acid](/img/structure/B2502167.png)


![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2502173.png)
![2-Phenyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}butanamide](/img/structure/B2502175.png)


![2-[(4-Isopropylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2502180.png)
![3-Ethyl-8-((4-methoxy-3-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2502182.png)

![N-[Cyano-(2,4-difluorophenyl)methyl]-2-ethoxypyridine-4-carboxamide](/img/structure/B2502186.png)

